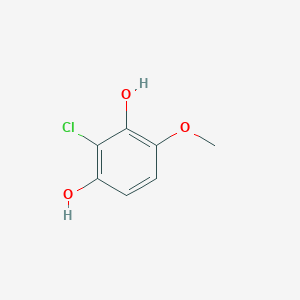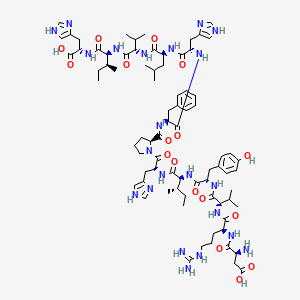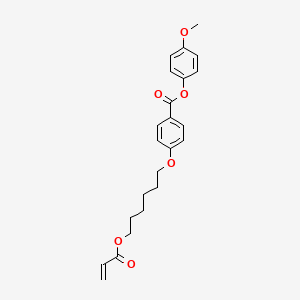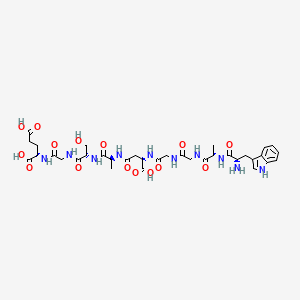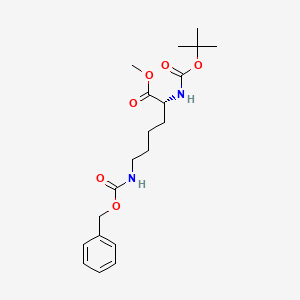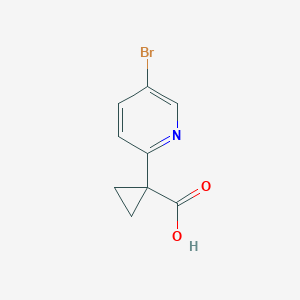
3-Hydroxy-5-methylphenyl benzoate
Overview
Description
3-Hydroxy-5-methylphenyl benzoate is a chemical compound with the molecular formula C14H12O3 . It is a derivative of benzoic acid . The compound is used in various chemical reactions and has potential applications in the field of organic synthesis .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-5-methylphenyl benzoate consists of a benzoate group attached to a 3-Hydroxy-5-methylphenyl group . The molecular weight of the compound is 332.359 .Chemical Reactions Analysis
While specific chemical reactions involving 3-Hydroxy-5-methylphenyl benzoate are not detailed in the retrieved sources, benzoic acid derivatives are known to undergo various reactions. For instance, they can react with hydroxyl radicals in both gas and aqueous phases . They can also undergo reactions with organometallic compounds to form tertiary alcohols .Physical And Chemical Properties Analysis
3-Hydroxy-5-methylphenyl benzoate is a white powder . It has a molecular weight of 332.359 and a molecular formula of C14H12O3 .Scientific Research Applications
1. Applications in Coordination Chemistry
The synthesis of various iron(III) complexes using derivatives of phenyl benzoate, including those similar to 3-hydroxy-5-methylphenyl benzoate, has been explored. These complexes have shown high spin state behavior and have potential applications in magnetic materials and molecular electronics. The structural and magnetic properties of these complexes provide valuable insights into coordination chemistry and materials science (Pogány, Moncol’, Pavlik, & Šalitroš, 2017).
2. Potential in Cancer Research
Dibutyltin(IV) complexes containing derivatives similar to 3-hydroxy-5-methylphenyl benzoate have been synthesized and evaluated for their cytotoxic effects on human tumor cell lines. These complexes exhibited strong in vitro cytotoxic activity, highlighting their potential in cancer research and therapy (Basu Baul et al., 2011).
3. In Photophysical Studies
The photophysical properties of compounds related to 3-hydroxy-5-methylphenyl benzoate have been investigated. These studies provide insights into the excited-state behavior of these compounds, which can be applied in fields such as organic electronics and luminescent materials (Kim et al., 2021).
4. Application in Sensor Development
Studies involving derivatives of phenyl benzoate have led to the development of novel anion sensors. These sensors have applications in environmental monitoring and analytical chemistry, especially in detecting specific ions or molecules (Ma et al., 2013).
5. Potential as Antifungal Agents
Certain derivatives of phenyl benzoate have shown significant antifungal activity, indicating their potential as lead compounds in developing new antifungal drugs (Flores et al., 2008).
Safety and Hazards
The safety data sheet for a similar compound, Methyl benzoate, indicates that it is a combustible liquid and harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding contact with skin and eyes, avoiding dust formation, and using personal protective equipment as required .
Future Directions
The development of new antibacterial agents that have a mechanism of action different from traditional antibiotics is a potential future direction for the use of 3-Hydroxy-5-methylphenyl benzoate . The compound could be used in the synthesis of new drugs, given its potential for various chemical reactions .
properties
IUPAC Name |
(3-hydroxy-5-methylphenyl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-10-7-12(15)9-13(8-10)17-14(16)11-5-3-2-4-6-11/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLQICWQHBSZQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652186 | |
| Record name | 3-Hydroxy-5-methylphenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-methylphenyl benzoate | |
CAS RN |
848130-90-5 | |
| Record name | 3-Hydroxy-5-methylphenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






